Dasatinib-d8

Description

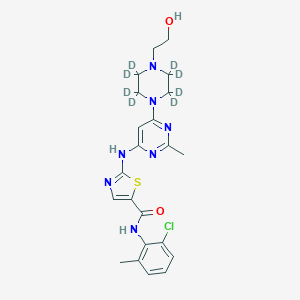

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNZXTGUTAYRHI-COMRDEPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCO)([2H])[2H])([2H])[2H])C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649385 | |

| Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)(~2~H_8_)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132093-70-9 | |

| Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)(~2~H_8_)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloro-6-methyl-phenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]methyl]thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dasatinib-d8: A Technical Guide to Isotopic Labeling and Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dasatinib-d8, a deuterated internal standard for the sensitive and accurate quantification of the tyrosine kinase inhibitor Dasatinib. This document outlines the core principles and methodologies for its isotopic labeling, purification, and rigorous purity analysis, essential for its application in preclinical and clinical research.

Introduction to Dasatinib and the Role of Isotopic Labeling

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. At nanomolar concentrations, it targets the BCR-ABL fusion protein and the Src family of kinases (including SRC, LCK, YES, and FYN), as well as c-KIT, EPHA2, and PDGFRβ.[1][2] Its primary therapeutic applications are in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2] By inhibiting the constitutive kinase activity of BCR-ABL, Dasatinib effectively halts the downstream signaling pathways that drive malignant cell proliferation and survival.[3]

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are critical tools in quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The use of a SIL-IS, which co-elutes with the analyte but is distinguishable by its higher mass, allows for the correction of variability introduced during sample preparation, extraction, and ionization. This significantly enhances the accuracy, precision, and robustness of pharmacokinetic and metabolic studies. This compound, where eight hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for the quantification of Dasatinib in complex biological matrices.

Isotopic Labeling of this compound: Synthetic Approach

The synthesis of this compound involves the incorporation of deuterium atoms into the Dasatinib molecule. A common strategy is to utilize a deuterated precursor during the synthesis. One established method involves the use of deuterated 1-(2-hydroxyethyl)piperazine, specifically 1-(2-hydroxyethyl)piperazine-d8, as a key building block.

Experimental Protocol: Synthesis of this compound

This protocol outlines a potential synthetic route for this compound, based on established synthetic methodologies for Dasatinib.

Materials:

-

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

-

2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid

-

1-(2-Hydroxyethyl)piperazine-d8

-

Amidation condensing agents (e.g., HATU, EDCI)[4]

-

Chlorinating agents (e.g., oxalyl chloride, thionyl chloride)[5]

-

Organic solvents (e.g., n-pentanol, acetonitrile, THF, MeOH)[6]

-

Bases (e.g., K2CO3, Cs2CO3)[6]

Procedure:

-

Activation of the Carboxylic Acid: The carboxylic acid of 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid is activated. This can be achieved by converting it to an acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent.[5]

-

Amidation Reaction: The activated thiazole derivative is then reacted with 2-chloro-6-methylaniline in the presence of a suitable base to form the amide bond, yielding N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.

-

Coupling with Deuterated Piperazine: The resulting intermediate is coupled with 1-(2-hydroxyethyl)piperazine-d8. This nucleophilic substitution reaction is typically carried out in a high-boiling point solvent such as n-pentanol at elevated temperatures.[6]

-

Purification: The crude this compound product is purified using techniques such as column chromatography or recrystallization to achieve high chemical purity.[7]

Diagram of Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Purity Analysis of this compound

Ensuring the chemical and isotopic purity of this compound is paramount for its use as an internal standard. A combination of chromatographic and spectroscopic techniques is employed for comprehensive analysis.

Chemical Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the chemical purity of this compound and detecting any process-related or degradation impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Sunniest C18, 250 x 4.6 mm, 5 µm)[8]

Mobile Phase:

-

Mobile Phase A: 20 mM ammonium acetate buffer (pH 5.0)[8]

-

Mobile Phase B: Methanol:Buffer:Acetonitrile (90:5:5 v/v/v)[8]

Chromatographic Conditions:

| Parameter | Value |

| Flow Rate | 1.2 mL/min[8] |

| Column Temperature | 35 °C[8] |

| Detection Wavelength | 310 nm[8] |

| Injection Volume | 10 µL |

| Gradient Elution | A gradient program is typically employed to ensure separation of all potential impurities. |

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Isotopic Purity and Enrichment Analysis by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the isotopic labeling and determining the isotopic enrichment of this compound.

Instrumentation:

-

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

Chromatographic Conditions:

-

A C18 reverse-phase column is typically used for separation.

-

Mobile phase often consists of a mixture of acetonitrile and water with a modifier like formic acid.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Dasatinib and this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dasatinib | 488.1 | 401.1 |

| This compound | 496.15 | 406.1 |

| Data from[9] |

Data Analysis:

The isotopic distribution is analyzed to determine the percentage of the d8 species and to quantify any lower deuterated species (d1-d7) or the unlabeled (d0) compound. High-resolution mass spectrometry (HRMS) can also be used for accurate mass measurements to confirm the elemental composition and deuterium incorporation.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the positions of deuterium incorporation.

Instrumentation:

-

High-field NMR spectrometer

Sample Preparation:

-

This compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

Data Analysis:

-

¹H NMR: The absence or significant reduction of proton signals at specific chemical shifts corresponding to the piperazine ring confirms the successful incorporation of deuterium.

-

¹³C NMR: The carbon signals of the deuterated positions will show characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts, providing further structural confirmation.

Diagram of Purity Analysis Workflow:

Caption: A workflow illustrating the multi-faceted approach to this compound purity analysis.

Mechanism of Action: Dasatinib Signaling Pathways

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

BCR-ABL Signaling Pathway

In CML, the constitutively active BCR-ABL tyrosine kinase drives oncogenesis through the activation of multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways. Dasatinib binds to the ATP-binding site of the ABL kinase domain, blocking its activity and inhibiting the phosphorylation of downstream substrates.[3] This leads to the suppression of proliferative signals and the induction of apoptosis in cancer cells.

Diagram of Dasatinib Inhibition of the BCR-ABL Pathway:

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream pro-survival pathways.

Src Family Kinase Signaling Pathway

Src family kinases are involved in various cellular processes, including cell adhesion, migration, and invasion.[10] In many cancers, Src is overexpressed or hyperactivated. Dasatinib potently inhibits Src and other Src family kinases. This inhibition disrupts downstream signaling through molecules like focal adhesion kinase (FAK) and Crk-associated substrate (p130CAS), leading to reduced cell motility and invasion.[11][12]

Diagram of Dasatinib Inhibition of the Src Family Kinase Pathway:

Caption: Dasatinib inhibits Src family kinases, leading to reduced cell adhesion, migration, and invasion.

Conclusion

This compound is an indispensable tool for the accurate quantification of Dasatinib in research and development. Its synthesis through the incorporation of a deuterated precursor, followed by rigorous purification and multi-faceted purity analysis using HPLC, LC-MS/MS, and NMR, ensures its suitability as a high-quality internal standard. A thorough understanding of its synthesis and characterization is essential for generating reliable data in pharmacokinetic and other quantitative studies of Dasatinib.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. xisdxjxsu.asia [xisdxjxsu.asia]

- 3. researchgate.net [researchgate.net]

- 4. ES2568659T3 - Dasatinib synthesis process and an intermediate thereof - Google Patents [patents.google.com]

- 5. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2011095125A1 - Synthesis methods and purification methods of dasatinib - Google Patents [patents.google.com]

- 8. brjac.com.br [brjac.com.br]

- 9. vibgyorpublishers.org [vibgyorpublishers.org]

- 10. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Analytical Landscape of Dasatinib-d8: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Dasatinib-d8, a deuterated analog of the potent tyrosine kinase inhibitor Dasatinib. Understanding these fundamental physicochemical properties is critical for the development of robust analytical methods, formulation design, and ensuring the integrity of preclinical and clinical studies. This document synthesizes available data, outlines detailed experimental protocols, and visualizes key concepts to support researchers in their work with this important compound.

While specific quantitative solubility and stability data for this compound are not extensively published, the data for Dasatinib is considered a strong surrogate due to the negligible impact of deuterium substitution on these properties. This guide will therefore leverage data from Dasatinib studies, with the explicit understanding that it serves as a reliable proxy for this compound.

Core Topic: Solubility and Stability of this compound

Solubility Profile

Dasatinib is characterized as a low-solubility compound, classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, indicating low solubility and high permeability.[1][2] Its aqueous solubility is pH-dependent.[1]

| Solvent | Type | Concentration | Temperature | Source |

| Dimethyl Sulfoxide (DMSO) | Organic | ~14.3 mg/mL | Not Specified | [3][4] |

| Dimethylformamide (DMF) | Organic | ~25 mg/mL | Not Specified | [3][4] |

| Methanol | Organic | Soluble | Not Specified | |

| Aqueous Buffers | Aqueous | Sparingly Soluble | Not Specified | [3][4] |

| 1:1 solution of DMF:PBS (pH 7.2) | Aqueous/Organic | ~0.5 mg/mL | Not Specified | [3][4] |

Note: Data presented is for Dasatinib and is considered a strong surrogate for this compound.

Stability Profile

Dasatinib exhibits varying stability under different environmental conditions. Forced degradation studies have shown that it is susceptible to hydrolysis under acidic and alkaline conditions, as well as to oxidation.[5] However, the compound is relatively stable under neutral, thermal, and photolytic stress.[5]

| Stress Condition | Details | Observation | Degradation (%) | Source |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 30 min | Degradation observed | 7.9% | [6] |

| Neutral Hydrolysis | Water at 60°C for 30 min | Minor degradation | 2.6% | [6] |

| Alkaline Hydrolysis | Not Specified | Susceptible | Not Quantified | [5] |

| Oxidation | Not Specified | Susceptible | Not Quantified | [5] |

| Thermal Degradation | Dry Heat | Stable | Not Specified | [5] |

| Photodegradation | Not Specified | Stable | Not Specified | [5] |

Note: Data presented is for Dasatinib and is considered a strong surrogate for this compound.

-

Solid Form: Dasatinib as a crystalline solid is stable for at least 4 years when stored at -20°C.[3]

-

Stock Solutions: Stock solutions prepared in organic solvents like DMSO or DMF should be stored in aliquots to avoid repeated freeze-thaw cycles. At -80°C, they are stable for up to 6 months, and at -20°C, for up to 1 month.

-

Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[3][4]

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the harmonized approach for Biopharmaceutics Classification System (BCS) solubility assessment.[7][8][9][10]

Objective: To determine the equilibrium solubility of this compound in different aqueous media.

Materials:

-

This compound

-

pH 1.2 buffer (e.g., 0.1 N HCl)

-

pH 4.5 buffer (e.g., acetate buffer)

-

pH 6.8 buffer (e.g., phosphate buffer)

-

Validated stability-indicating analytical method (e.g., HPLC-UV)

-

Shaking incubator or equivalent

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

Procedure:

-

Preliminary Assessment: Conduct a preliminary experiment to estimate the approximate solubility and the time required to reach equilibrium.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in triplicate. The amount of solid should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Equilibration: Place the samples in a shaking incubator set at 37 ± 1 °C and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the solid phase from the liquid phase by centrifugation or filtration. Ensure that the temperature is maintained to prevent precipitation or further dissolution.

-

Quantification: Analyze the clear supernatant for the concentration of this compound using a validated analytical method.

-

Data Analysis: Calculate the mean solubility and standard deviation for each pH condition.

Stability-Indicating Assay (Forced Degradation Study)

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.[5][6][11]

Objective: To evaluate the degradation profile of this compound and establish a stability-indicating analytical method.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Validated stability-indicating HPLC method

-

Photostability chamber

-

Oven

Procedure:

-

Acid Degradation: Treat the drug solution with an appropriate concentration of HCl (e.g., 0.1 N) and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Degradation: Treat the drug solution with an appropriate concentration of NaOH (e.g., 0.1 N) and heat. Neutralize before analysis.

-

Oxidative Degradation: Treat the drug solution with H₂O₂ (e.g., 3-30%) at room temperature or with heating.

-

Thermal Degradation: Expose the solid drug or a solution to dry heat in an oven at a high temperature (e.g., 105°C).

-

Photolytic Degradation: Expose the drug solution to light according to ICH Q1B guidelines in a photostability chamber.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

Visualizations

Dasatinib Signaling Pathway

Dasatinib is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of BCR-ABL kinase and the SRC family of kinases, which are crucial in the signaling pathways that promote cancer cell proliferation and survival.[12][13][14]

Caption: this compound inhibits BCR-ABL and SRC kinases, blocking downstream signaling.

Experimental Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.

Caption: Workflow for determining the equilibrium solubility of this compound.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

- 6. chesci.com [chesci.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. who.int [who.int]

- 10. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 11. [PDF] A Novel Stability Indicating Assay Method Development and Validation of Dasatinib Tablets Formulations | Semantic Scholar [semanticscholar.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 14. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

The Researcher's Guide to Dasatinib-d8: Commercial Availability and Technical Applications

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial suppliers, availability, and technical applications of Dasatinib-d8. This deuterated analog of the potent tyrosine kinase inhibitor Dasatinib is a critical tool for pharmacokinetic and bioanalytical studies.

Commercial Suppliers and Availability

This compound is available from a range of commercial suppliers specializing in research chemicals and analytical standards. The compound, identified by CAS number 1132093-70-9, is primarily utilized as an internal standard for the quantification of Dasatinib in various biological matrices by mass spectrometry.[1][2] The table below summarizes key quantitative data from several prominent suppliers.

| Supplier | Purity | Available Quantities | Storage Temperature | Solubility |

| Cayman Chemical | ≥99% deuterated forms (d1-d8); ≤1% d0[1] | Inquire | -20°C[1] | DMSO, Methanol[1] |

| Simson Pharma | High Quality (Certificate of Analysis provided) | Inquire | Inquire | Inquire |

| GlpBio | Inquire | 1mg, 5mg, 10mg | -80°C (6 months), -20°C (1 month) | DMSO, Methanol |

| Santa Cruz Biotechnology | Inquire | Inquire | Inquire | Inquire |

| InvivoChem | ≥ 99%[3] | 1mg | -20°C (3 years)[3] | Inquire |

| MyBioSource | Inquire | Inquire | -2°C (3 years)[4] | Inquire |

| HANGZHOU LEAP CHEM CO., LTD. | Inquire | Inquire | Inquire | Inquire |

Core Application: Internal Standard in Bioanalysis

The primary and most critical application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Dasatinib in biological samples such as plasma.[2][5][6] The stable isotope-labeled this compound co-elutes with the unlabeled Dasatinib but is distinguishable by its higher mass. This allows for the correction of variability during sample preparation and instrument analysis, ensuring accurate and reliable pharmacokinetic data.[2]

Experimental Workflow: Quantification of Dasatinib in Plasma

The following diagram outlines a typical experimental workflow for the quantification of Dasatinib in plasma samples using this compound as an internal standard.

Caption: A typical workflow for the quantification of Dasatinib in plasma using this compound.

Detailed Experimental Protocol: LC-MS/MS Quantification of Dasatinib in Human Plasma

The following protocol is a detailed methodology for the determination of Dasatinib in human plasma using LC-MS/MS with this compound as the internal standard. This method is based on established and validated procedures.[5]

1. Preparation of Stock and Working Solutions:

-

Dasatinib Stock Solution: Prepare a stock solution of Dasatinib in methanol.

-

This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol at a concentration of 0.4 µg/mL.[5]

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by serial dilution of the Dasatinib stock solution with methanol.[5]

2. Sample Preparation:

-

To 200 µL of human plasma, add a known amount of the this compound internal standard working solution.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).[5][6]

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

4. Data Analysis:

-

Integrate the peak areas for both Dasatinib and this compound.

-

Calculate the ratio of the peak area of Dasatinib to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Dasatinib in the unknown samples by interpolating their peak area ratios from the calibration curve. The linear range for this method has been established from 1-400 ng/mL.[5]

Mechanism of Action: Dasatinib Signaling Pathways

Dasatinib is a potent inhibitor of multiple tyrosine kinases, primarily targeting the Bcr-Abl fusion protein and members of the Src family of kinases.[1] Its therapeutic effects in treating certain types of leukemia stem from its ability to block the signaling pathways that drive cancer cell proliferation and survival.[1][7]

Caption: Dasatinib's inhibition of Bcr-Abl and Src family kinases.

This guide provides a foundational understanding of the commercial landscape and technical utilization of this compound for research professionals. For specific pricing, availability, and detailed technical data sheets, it is recommended to directly contact the suppliers listed.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 1132093-70-9 | Benchchem [benchchem.com]

- 3. invivochem.net [invivochem.net]

- 4. mybiosource.com [mybiosource.com]

- 5. vibgyorpublishers.org [vibgyorpublishers.org]

- 6. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

Dasatinib-d8: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Dasatinib-d8 (CAS: 1132093-70-9). Given that specific toxicological and physicochemical data for the deuterated form are limited, this guide incorporates data from the non-deuterated parent compound, Dasatinib (CAS: 302962-49-8), as a primary reference for safety considerations. It is imperative to handle this compound with the care required for a potent, physiologically active substance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential risks.

GHS Hazard Classification

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301 | Toxic if swallowed.[1] |

| Skin Irritation | 2 | H315 | Causes skin irritation.[1] |

| Serious Eye Damage | 1 | H318 | Causes serious eye damage.[1] |

| Carcinogenicity | 2 | H351 | Suspected of causing cancer.[1] |

| Reproductive Toxicity | 2 | H361 | Suspected of damaging fertility or the unborn child.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372 | Causes damage to organs through prolonged or repeated exposure.[1] |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410 | Very toxic to aquatic life with long lasting effects.[1] |

GHS Pictograms

The following pictograms are associated with this compound, visually conveying the primary hazards:

| Pictogram | Hazard Represented |

| Acute Toxicity (fatal or toxic) |

| Carcinogen, Mutagen, Reproductive Toxicity, Target Organ Toxicity |

| Serious Eye Damage |

| Skin Irritant |

| Hazardous to the Aquatic Environment |

Physicochemical and Toxicological Data

Quantitative data for this compound is not extensively available. The following tables summarize the known properties of this compound and its parent compound, Dasatinib.

Physical and Chemical Properties

| Property | This compound | Dasatinib |

| CAS Number | 1132093-70-9[2] | 302962-49-8 |

| Molecular Formula | C₂₂H₁₈D₈ClN₇O₂S[3][4] | C₂₂H₂₆ClN₇O₂S |

| Molecular Weight | 496.1 g/mol [3] | 488.0 g/mol |

| Appearance | Solid[5] | Crystalline Solid |

| Melting Point | Not determined | ~285 °C[6] |

| Solubility | Soluble in DMSO and Methanol.[3] | Insoluble in water; pH-dependent aqueous solubility.[6] Low aqueous solubility.[6] |

| Stability | Stable under normal conditions.[5] Store in a cool, dry, well-ventilated area.[5] Recommended storage at -20°C for long-term.[2] | Stable at room temperature.[6] |

Toxicological Data (Dasatinib)

Note: This data is for the non-deuterated Dasatinib and should be used as an indicator of the potential toxicity of this compound.

| Parameter | Value | Species | Reference |

| Oral LD50 | 50-100 mg/kg | Rat | [7] |

| Oral LD50 | 25-45 mg/kg | Monkey | [7] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and toxicological properties of this compound are not publicly available and are typically considered proprietary information by the manufacturers. Standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for chemical testing, are generally followed for GHS classification.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]

-

Ensure that safety showers and eyewash stations are readily accessible.[2]

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE for handling this compound is provided below.

Caption: Required Personal Protective Equipment for handling this compound.

Handling Practices

-

Avoid all personal contact, including inhalation of dust.[5]

-

Do not eat, drink, or smoke in the handling area.[5]

-

Wash hands thoroughly after handling.[5]

-

Keep containers tightly sealed when not in use.[5]

-

Pregnant personnel should avoid exposure to crushed or broken material.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | Action |

| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |

Accidental Release Measures

The logical workflow for responding to a spill is outlined in the diagram below.

Caption: Logical workflow for responding to a this compound spill.

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and ensure safety.

Storage

-

Store in a tightly closed, original container.[5]

-

Store locked up, away from incompatible materials such as strong oxidizing agents.[5]

-

For long-term stability, storage at -20°C is recommended.

Disposal

-

Dispose of waste material in accordance with local, regional, and national regulations.[1]

-

Do not allow the product to enter the sewage system or waterways.[1]

-

Empty containers should be treated as hazardous waste.

Signaling Pathway Context

Dasatinib is a potent inhibitor of the BCR-ABL and Src family tyrosine kinases.[7] Understanding its mechanism of action is crucial for appreciating its physiological activity and the need for cautious handling.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. abmole.com [abmole.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. ncifrederick.cancer.gov [ncifrederick.cancer.gov]

Methodological & Application

Application Notes and Protocols for the Use of Dasatinib-d8 as an Internal Standard in Pharmacokinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3][4][5][6][7] Accurate quantification of Dasatinib in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and ensure therapeutic efficacy and safety.[5] Due to the complexity of biological samples, a robust and reliable analytical method is required to minimize matrix effects and ensure data accuracy.[8] The use of a stable isotope-labeled internal standard (IS), such as Dasatinib-d8, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][][10] this compound, being chemically identical to Dasatinib but with a different mass, co-elutes chromatographically and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[][10] This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of Dasatinib in plasma for pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for Dasatinib quantification using this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Biological Matrix | Human Plasma | Rat Plasma | Human Plasma |

| Sample Preparation | Protein Precipitation[11] | Protein Precipitation[12] | Solid Phase Extraction[1] |

| LC Column | Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm)[11] | Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7 μm)[12] | Luna phenyl-hexyl[1] |

| Mobile Phase | Methanol:Water (60:40 v/v) with 0.1% Formic Acid[11] | Acetonitrile:5 mM Ammonium Formate pH 4.0 (65:35 v/v)[12] | Not Specified |

| Flow Rate | 0.7 mL/min[11] | 0.5 mL/min[12] | Not Specified |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[11] | Not Specified | Positive Electrospray Ionization (ESI+)[1] |

| MRM Transition (Dasatinib) | m/z 488.1 > 401.1[11] | m/z 488[12] | Not Specified |

| MRM Transition (this compound) | m/z 496.15 > 406.1[11] | m/z 496[12] | Not Specified |

Table 2: Method Validation Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 1 - 400 ng/mL[11] | 15 - 200 ng/mL[12] | 1 - 1000 ng/mL[1] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[11] | 15 ng/mL | 1 ng/mL[1] |

| Intra-assay Precision (%CV) | < 15% | < 15% | < 5.3%[1] |

| Inter-assay Precision (%CV) | < 15% | < 15% | < 5.3%[1] |

| Accuracy (% Nominal) | 85 - 115% | 85 - 115%[12] | 91 - 109%[1] |

| Recovery | >80% | Not Specified | >79%[1] |

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from a validated method for the determination of Dasatinib in human plasma.[11]

Materials:

-

Human plasma samples (collected with K2EDTA)

-

Dasatinib and this compound reference standards

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes and tips

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Dasatinib (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

From the Dasatinib stock solution, prepare serial dilutions in methanol to create working solutions for calibration standards and quality control (QC) samples.

-

Prepare a working solution of this compound (Internal Standard, IS) at a concentration of 0.4 µg/mL in methanol.[11]

-

-

Sample Spiking:

-

For calibration standards and QC samples, spike appropriate amounts of the Dasatinib working solutions into blank human plasma.

-

-

Protein Precipitation:

-

Aliquot 200 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the this compound working solution (0.4 µg/mL) to each tube.

-

Add a precipitating agent, such as a methanolic formic acid solution (0.1% v/v).[11] The volume of the precipitating agent should be 3-4 times the plasma volume (e.g., 600-800 µL).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

-

Centrifugation:

-

Centrifuge the tubes at a high speed (e.g., 5500 rpm or higher) for 10 minutes to pellet the precipitated proteins.[11]

-

-

Supernatant Transfer:

-

Carefully transfer an aliquot of the clear supernatant (e.g., 20 µL) into an autosampler vial for LC-MS/MS analysis.[11]

-

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis of Dasatinib and this compound. Specific parameters may need to be optimized based on the instrument used.

Instrumentation:

-

A liquid chromatography system coupled with a triple quadrupole mass spectrometer.

LC Conditions (based on Method 1): [11]

-

Column: Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase: Methanol:Water (60:40 v/v) containing 0.1% formic acid.

-

Flow Rate: 0.7 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 40 °C).

-

Run Time: Approximately 3 minutes.

MS/MS Conditions (based on Method 1): [11]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Dasatinib: m/z 488.1 → 401.1

-

This compound: m/z 496.15 → 406.1

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both analyte and internal standard.

Data Analysis

-

Calibration Curve:

-

Construct a calibration curve by plotting the peak area ratio of Dasatinib to this compound against the nominal concentration of the calibration standards.

-

Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the data.

-

-

Quantification:

-

Determine the concentration of Dasatinib in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

-

Method Validation:

-

Assess the method's performance by evaluating parameters such as linearity, accuracy, precision, selectivity, LLOQ, and stability according to regulatory guidelines (e.g., FDA, EMA).

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of Dasatinib using this compound as an internal standard.

Caption: Workflow for Dasatinib quantification using this compound.

Signaling Pathway (Illustrative)

While Dasatinib's mechanism of action involves inhibiting multiple signaling pathways, a full depiction is beyond the scope of this protocol. The following is a simplified representation of its primary target, the BCR-ABL pathway, relevant to its therapeutic application.

Caption: Simplified inhibition of the BCR-ABL pathway by Dasatinib.

References

- 1. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Dasatinib | Prague Medical Report [pmr.lf1.cuni.cz]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. vibgyorpublishers.org [vibgyorpublishers.org]

- 12. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]

Application of Dasatinib-d8 in Cancer Cell Line Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. It is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism of action involves the potent inhibition of the BCR-ABL fusion protein and SRC family kinases (SFKs), which are crucial drivers of cancer cell proliferation, survival, migration, and invasion.[1][3] Dasatinib's therapeutic reach extends to solid tumors, where SFKs are often implicated in metastasis.[3] In the context of cancer cell line research, Dasatinib serves as a critical tool for elucidating signaling pathways and evaluating novel therapeutic strategies.

Dasatinib-d8, a deuterated isotopologue of Dasatinib, is an indispensable tool in preclinical and clinical research. Its primary application lies in its use as an internal standard for the accurate quantification of Dasatinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This ensures the reliability and reproducibility of pharmacokinetic, pharmacodynamic, and drug metabolism studies in cancer cell line research.

Key Applications of this compound

-

Internal Standard for Accurate Quantification: this compound is the gold standard internal standard for LC-MS/MS-based quantification of Dasatinib in plasma, cells, and tissue lysates.[4][5] Its near-identical chemical and physical properties to Dasatinib, with a distinct mass, allow for precise correction of variations during sample preparation and analysis.

-

Pharmacokinetic (PK) Studies: In cancer cell line xenograft models and clinical trials, this compound is crucial for determining key PK parameters of Dasatinib, such as absorption, distribution, metabolism, and excretion (ADME).[6][7] Accurate PK data is vital for dose-finding studies and for understanding the exposure-response relationship.

-

Drug Metabolism Studies: this compound can be used to investigate the metabolic fate of Dasatinib in cancer cell lines and in vivo models. By tracking the mass shift, researchers can identify and quantify metabolites, providing insights into drug clearance and potential drug-drug interactions.[7]

-

Mechanistic Studies: While Dasatinib itself is used to probe signaling pathways, the accurate measurement of its intracellular concentrations, facilitated by this compound, is critical for correlating target engagement with downstream cellular effects such as apoptosis and cell cycle arrest.[8][9]

Data Presentation

Table 1: IC50 Values of Dasatinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| K562 | Chronic Myeloid Leukemia | 4.6 | [10] |

| Lox-IMVI | Melanoma | 35.4 | [11] |

| HT144 | Melanoma | Moderately sensitive (40% inhibition at 1µM) | [11] |

| Malme-3M | Melanoma | Moderately sensitive (30% inhibition at 1µM) | [11] |

| Sk-Mel-28 | Melanoma | Resistant | [11] |

| Sk-Mel-5 | Melanoma | Resistant | [11] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Sensitive (IC50 range 5.5 nM to >9.5 µM across lines) | [9][12] |

| MCF-7 | ER+ Breast Cancer | 2100 | [13] |

| SK-BR-3 | HER2+ Breast Cancer | 4000 | [13] |

Table 2: Pharmacokinetic Parameters of Dasatinib

| Parameter | Value | Species | Reference |

| Absorption | |||

| Tmax (Time to Peak Concentration) | 0.2 - 6.0 hours | Human | [7] |

| Distribution | |||

| Protein Binding | 96% | Human (in vitro) | [14] |

| Metabolism | |||

| Primary Metabolizing Enzyme | CYP3A4 | Human | [7] |

| Elimination | |||

| Half-life (t1/2) | 3 - 5 hours | Human | [7] |

| Primary Route of Elimination | Feces (85%) | Human | [7] |

Experimental Protocols

Protocol 1: Quantification of Dasatinib in Cancer Cell Lysates using LC-MS/MS with this compound Internal Standard

Objective: To accurately measure the intracellular concentration of Dasatinib in treated cancer cells.

Materials:

-

Dasatinib and this compound (as internal standard, IS)

-

Cancer cell line of interest

-

Cell culture reagents

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Methanol (MeOH)

-

Water, HPLC grade

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Analytical column (e.g., C18)

Procedure:

-

Cell Culture and Treatment:

-

Plate cancer cells at a desired density and allow them to adhere overnight.

-

Treat cells with varying concentrations of Dasatinib for the desired time points. Include vehicle-treated controls.

-

-

Cell Lysis and Protein Precipitation:

-

Aspirate the media and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding a known volume of ice-cold ACN containing this compound at a fixed concentration (e.g., 100 ng/mL).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Sample Preparation for LC-MS/MS:

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the sample onto a C18 analytical column.

-

Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., ACN with 0.1% formic acid).

-

-

Mass Spectrometry Detection:

-

Perform detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Dasatinib and this compound.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Dasatinib/Dasatinib-d8) against the concentration of Dasatinib standards.

-

Determine the concentration of Dasatinib in the cell lysates by interpolating their peak area ratios from the calibration curve.

-

Normalize the intracellular Dasatinib concentration to the cell number or protein concentration.

-

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for Dasatinib quantification.

Caption: Dasatinib's inhibitory effects on key signaling pathways.

Conclusion

This compound is an essential tool for researchers in the field of oncology, enabling precise and accurate quantification of Dasatinib in a variety of biological samples. This capability is fundamental to understanding the pharmacokinetics and pharmacodynamics of Dasatinib, ultimately aiding in the development of more effective cancer therapies. The protocols and data presented here provide a framework for the application of this compound in cancer cell line research, facilitating robust and reproducible experimental outcomes.

References

- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. vibgyorpublishers.org [vibgyorpublishers.org]

- 5. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I dose-escalation and pharmacokinetic study of dasatinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Notes & Protocols: Dasatinib-d8 for Bioequivalence Studies of Dasatinib Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). To ensure the therapeutic equivalence of generic Dasatinib formulations, rigorous bioequivalence (BE) studies are required by regulatory agencies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. A critical component of these studies is the accurate quantification of Dasatinib in biological matrices, typically human plasma. Dasatinib-d8, a stable isotope-labeled version of Dasatinib, is the preferred internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis due to its similar physicochemical properties and distinct mass, ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the use of this compound in the bioanalytical component of Dasatinib bioequivalence studies.

Mechanism of Action of Dasatinib

Dasatinib is a multi-targeted kinase inhibitor. Its primary targets include the BCR-ABL fusion protein, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[1] In CML, the BCR-ABL tyrosine kinase is constitutively active, leading to uncontrolled cell proliferation and survival.[2] Dasatinib effectively inhibits this kinase, as well as others involved in cancer cell signaling, by binding to the ATP-binding site of the kinase domain.[2] This inhibition blocks downstream signaling pathways crucial for cell growth and survival, such as the MAPK, Akt, and STAT5 pathways, ultimately inducing apoptosis in malignant cells.[2][3]

Quantitative Data from Bioequivalence Studies

Bioequivalence of a test Dasatinib formulation (T) is established by comparing its pharmacokinetic parameters to a reference formulation (R) in healthy volunteers under both fasting and fed conditions. The acceptance criteria for bioequivalence are typically that the 90% confidence interval (CI) of the geometric mean ratio (GMR) for Cmax and AUC falls within 80.00% to 125.00%. For highly variable drugs like Dasatinib, a reference-scaled average bioequivalence (RSABE) approach may be permitted.[4]

Table 1: Pharmacokinetic Parameters of Test vs. Reference Dasatinib Formulations (Fed Condition)

| Parameter | Formulation | Geometric Mean | 90% CI for GMR | GMR (%) |

| Cmax (ng/mL) | Test (T) | 118.674 | 102.34% - 120.53% | - |

| Reference (R) | 104.437 | |||

| AUC0-t (ng·hr/mL) | Test (T) | 622.537 | 100.72% - 112.80% | - |

| Reference (R) | 584.312 |

Data adapted from a study where bioequivalence was met under fed conditions.[5]

Table 2: Pharmacokinetic Parameters of Test vs. Reference Dasatinib Formulations (Fasting Condition)

| Parameter | Formulation | Geometric Mean | 90% CI for GMR | GMR (%) |

| Cmax (ng/mL) | Test (T) | - | 72.44% - 123.72%* | - |

| Reference (R) | - | |||

| AUC0-t (ng·hr/mL) | Test (T) | - | 84.84% - 116.94% | - |

| Reference (R) | - |

*Widened limits based on RSABE due to high variability (ISCV of Cmax for reference was 104.94%).[5]

Experimental Protocols

Bioequivalence Study Workflow

A typical bioequivalence study for a Dasatinib formulation follows a standardized workflow to ensure regulatory compliance and data integrity.

Protocol:

-

Study Design: A randomized, open-label, two-period, two-sequence, crossover design is typically employed.[4][6] Separate studies are conducted under fasting and fed conditions as recommended by regulatory agencies like the FDA.

-

Subject Selection: Healthy male and non-pregnant, non-lactating female volunteers are enrolled after providing informed consent.

-

Dosing and Washout: Subjects are administered a single oral dose of either the test or reference Dasatinib formulation. After a washout period of at least 7 days, subjects receive the alternate formulation.

-

Blood Sampling: Serial blood samples are collected in K2EDTA tubes at predefined time points before and after dosing (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Protocol: LC-MS/MS Quantification of Dasatinib in Human Plasma

This protocol outlines a validated method for the determination of Dasatinib in human plasma using this compound as an internal standard (IS).

Materials and Reagents:

-

Dasatinib reference standard

-

This compound (Internal Standard)

-

HPLC-grade methanol and acetonitrile

-

Formic acid

-

K2EDTA human plasma

-

High-purity water

Instrumentation:

-

Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical column: Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm) or equivalent.[7]

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of Dasatinib and this compound in methanol (e.g., 1 mg/mL).

-

Prepare serial dilutions of the Dasatinib stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.

-

Prepare a working solution of this compound in methanol (e.g., 0.4 µg/mL).[7]

-

-

Sample Preparation (Protein Precipitation):

-

To a 200 µL aliquot of human plasma (calibration standard, QC, or study sample), add 50 µL of the this compound working solution.[7]

-

Add a protein precipitation agent, such as methanol containing 0.1% formic acid.[7]

-

Vortex mix the samples thoroughly.

-

Centrifuge the samples at high speed (e.g., 5500 rpm for 10 min) to pellet the precipitated proteins.[7]

-

Transfer the supernatant to an autosampler vial for injection.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 20 µL.[7]

-

Column Temperature: 45°C.

-

-

Mass Spectrometric Conditions:

-

-

Data Analysis:

-

Quantify Dasatinib concentrations in unknown samples by constructing a calibration curve from the peak area ratio of Dasatinib to this compound versus the nominal concentration of the calibration standards.

-

The calibration curve should be linear over the expected concentration range in the study samples (e.g., 1-400 ng/mL).[7]

-

Bioanalytical Method Validation: The method must be fully validated according to regulatory guidelines, assessing parameters such as:

-

Selectivity and Specificity

-

Linearity

-

Accuracy and Precision (Intra- and Inter-day)

-

Recovery

-

Matrix Effect

-

Stability (Freeze-thaw, short-term, long-term)

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is essential for the accurate and reliable quantification of Dasatinib in human plasma for bioequivalence studies. The detailed protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals involved in the evaluation of generic Dasatinib formulations, ensuring that they meet the stringent requirements for therapeutic equivalence.

References

- 1. impactfactor.org [impactfactor.org]

- 2. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of dasatinib on SRC kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. An open-label, balanced, randomized, two treatments, two sequences, four periods, fully replicate, crossover study to evaluate the bioequivalence of Dasatinib 100 mg film-coated tablets of Abbott Laboratories versus Sprycel [jscimedcentral.com]

- 6. researchgate.net [researchgate.net]

- 7. vibgyorpublishers.org [vibgyorpublishers.org]

Application Note: Quantitative Analysis of Dasatinib in Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Dasatinib in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Dasatinib-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation technique. The described method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research applications involving Dasatinib.

Introduction

Dasatinib is a potent, orally administered small-molecule inhibitor of multiple tyrosine kinases. It is primarily indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Dasatinib exerts its therapeutic effect by inhibiting the BCR-ABL fusion protein and the Src family of kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[3][4] Accurate measurement of Dasatinib concentrations in plasma is crucial for optimizing dosing regimens, assessing patient adherence, and understanding its pharmacokinetic profile. This document provides a detailed protocol for the quantification of Dasatinib in plasma using a validated LC-MS/MS method with this compound as the internal standard.

Principle of the Method

The analytical method involves the extraction of Dasatinib and its deuterated internal standard, this compound, from human plasma via protein precipitation. The separated supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for Dasatinib and this compound.

Materials and Reagents

-

Analytes: Dasatinib, this compound (Internal Standard)

-

Solvents: HPLC-grade methanol, acetonitrile, and water; Formic acid

-

Plasma: K2EDTA drug-free human plasma

-

Equipment:

-

Liquid chromatograph (LC) system

-

Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., Waters Atlantis dC18, 75 x 4.6 mm, 3.5 µm)[5]

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes and tips

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dasatinib and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Dasatinib stock solution in a mixture of methanol and water (e.g., 50:50 v/v) to create working standards for calibration curve and quality control samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution in methanol to a final concentration (e.g., 0.4 µg/mL).[5]

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike blank human plasma with the appropriate Dasatinib working standard solutions to prepare a series of calibration standards. A typical calibration curve range is 1-400 ng/mL.[5]

-

Prepare at least three levels of QC samples (low, medium, and high) in blank human plasma in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.[5]

-

Add 50 µL of the this compound internal standard working solution.[5]

-

Add a protein precipitating agent, such as methanol containing 0.1% formic acid.[5]

-

Vortex the mixture thoroughly for approximately 1 minute.

-

Centrifuge the tubes at high speed (e.g., 5500 rpm) for 10 minutes to pellet the precipitated proteins.[5]

-

Carefully transfer a portion of the clear supernatant to an autosampler vial.

-

Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system for analysis.[5]

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm)[5] |

| Mobile Phase | Methanol:Water (60:40 v/v) with 0.1% Formic Acid[5] |

| Flow Rate | 0.7 mL/min[5] |

| Injection Volume | 20 µL[5] |

| Column Temperature | 45°C |

| Run Time | 3 minutes[5] |

Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| MRM Transition (Dasatinib) | m/z 488.1 > 401.1[5] |

| MRM Transition (this compound) | m/z 496.15 > 406.1[5] |

| Nebulizing Gas Flow | 2.5 L/min[5] |

| Drying Gas Flow | 15 L/min[5] |

| ESI Voltage | 5500 V[5] |

Data Analysis

The concentration of Dasatinib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations. The concentrations of Dasatinib in the QC and unknown samples are then interpolated from this calibration curve using a linear regression model.

Method Validation Summary

The described method has been validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.

Table 1: Linearity and Range

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| Dasatinib | 1 - 400 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 3 | < 6.2 | < 7.0 | 88.2 - 105.8 |

| Medium | 160 | < 5.3 | < 5.3 | 91.0 - 109.0 |

| High | 320 | < 5.3 | < 5.3 | 91.0 - 109.0 |

Data adapted from published literature.[6][7]

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 3 | ~113 |

| Medium | 160 | ~106 |

| High | 320 | ~108 |

Data adapted from published literature.[5] The use of a deuterated internal standard effectively compensates for any potential matrix effects.[5]

Visualizations

Caption: Workflow for Dasatinib analysis in plasma.

Caption: Dasatinib's inhibitory signaling pathway.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative determination of Dasatinib in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard contribute to the method's robustness and accuracy, making it an invaluable tool for clinical and pharmacological research.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 5. vibgyorpublishers.org [vibgyorpublishers.org]

- 6. scielo.br [scielo.br]

- 7. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Dasatinib-d8 in Elucidating Tyrosine Kinase Inhibitor Resistance

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Dasatinib-d8, a deuterated stable isotope of the tyrosine kinase inhibitor (TKI) Dasatinib, in critical studies aimed at understanding and overcoming TKI resistance in cancer.

Introduction

Dasatinib is a potent, second-generation TKI targeting multiple kinases, including BCR-ABL and the SRC family kinases.[1][2] It is a cornerstone therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib.[1][3] However, as with other targeted therapies, acquired resistance to Dasatinib presents a significant clinical challenge.[4][5] Understanding the molecular mechanisms underpinning this resistance is paramount for the development of next-generation therapies and effective salvage strategies.

This compound serves as an indispensable tool in this research, primarily as a high-fidelity internal standard for the precise and accurate quantification of Dasatinib in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] This precise quantification is crucial for a variety of experimental approaches aimed at dissecting resistance mechanisms, from pharmacokinetic analyses to intracellular drug accumulation studies.

Key Applications of this compound in TKI Resistance Research

-

Accurate Intracellular Drug Quantification: A primary mechanism of drug resistance can be altered drug influx or efflux, leading to suboptimal intracellular concentrations of the TKI.[8] this compound enables the precise measurement of intracellular Dasatinib levels in sensitive versus resistant cancer cell lines, thereby identifying or ruling out drug transport as a resistance mechanism.

-

Pharmacokinetic (PK) Studies: In preclinical models of TKI resistance, this compound is essential for accurate PK profiling. These studies help researchers understand how drug absorption, distribution, metabolism, and excretion (ADME) might be altered in resistant tumors or in the presence of co-administered drugs.

-

Quantitative Proteomics and Phosphoproteomics: While not used directly for labeling proteins, this compound's role in ensuring accurate drug concentration measurements is critical for the robust interpretation of quantitative proteomics and phosphoproteomics data. These studies aim to identify the downstream signaling pathways that are rewired in resistant cells, providing novel therapeutic targets.[4][9]

Experimental Protocols

Protocol 1: Induction of Dasatinib Resistance in a Cancer Cell Line

This protocol describes a common method for generating a Dasatinib-resistant cancer cell line from a sensitive parental line.

Materials:

-

Dasatinib-sensitive cancer cell line (e.g., K562 for CML)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Dasatinib (pharmaceutical grade)

-

Dimethyl sulfoxide (DMSO)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuges, etc.)

Methodology:

-

Determine the IC50 of the Parental Cell Line:

-

Plate cells at a known density.

-

Treat with a serial dilution of Dasatinib for 72 hours.

-

Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50).

-

-

Initial Low-Dose Continuous Exposure:

-

Culture the parental cells in the presence of Dasatinib at a concentration equal to the IC50.

-

Monitor cell viability and proliferation. Initially, a significant proportion of cells will die.

-

Replenish the medium with fresh Dasatinib-containing medium every 2-3 days.

-

-

Dose Escalation:

-

Once the cell population recovers and exhibits a stable growth rate, gradually increase the concentration of Dasatinib in the culture medium. A typical dose escalation strategy is to increase the concentration by 1.5 to 2-fold.

-

Continue this process of gradual dose escalation. The emergence of a resistant cell population can take several months.[5]

-

-

Confirmation of Resistance:

-

Periodically perform cell viability assays to determine the IC50 of the continuously exposed cells. A significant rightward shift in the dose-response curve compared to the parental line indicates the development of resistance.

-

The resulting cell line is now considered Dasatinib-resistant (e.g., K562-DR).

-

-

Characterization of Resistant Cells:

-

Perform molecular analyses to investigate the mechanism of resistance, such as sequencing of the ABL1 kinase domain to check for mutations (e.g., T315I), or Western blotting to assess the expression of drug efflux pumps (e.g., ABCG2).[8]

-

Protocol 2: Quantification of Intracellular Dasatinib using LC-MS/MS with this compound

This protocol provides a method for determining the intracellular concentration of Dasatinib in sensitive versus resistant cells.

Materials:

-

Parental (sensitive) and Dasatinib-resistant (DR) cells

-

Dasatinib

-

This compound (for use as an internal standard)

-

LC-MS/MS grade solvents (e.g., acetonitrile, methanol, formic acid)

-

Protein precipitation solution (e.g., acetonitrile with 1% formic acid)

-

LC-MS/MS system with a suitable C18 column

Methodology:

-

Cell Treatment and Lysis:

-

Plate an equal number of sensitive and DR cells.

-

Treat both cell lines with a known concentration of Dasatinib (e.g., 100 nM) for a defined period (e.g., 4 hours).

-

After treatment, wash the cells with ice-cold PBS to remove extracellular drug.

-

Lyse the cells using a known volume of protein precipitation solution containing a fixed concentration of this compound as the internal standard (e.g., 50 ng/mL).

-

-

Sample Preparation:

-

Vortex the cell lysates vigorously and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Separate Dasatinib and this compound using a suitable gradient on a C18 column.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions for Dasatinib are typically m/z 488.1 > 401.1, and for this compound, m/z 496.15 > 406.1.[6]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of Dasatinib spiked with the fixed concentration of this compound.

-

Calculate the ratio of the peak area of Dasatinib to the peak area of this compound for both the standards and the samples.

-

Determine the concentration of Dasatinib in the cell lysates by interpolating from the standard curve.

-

Normalize the intracellular Dasatinib concentration to the cell number or total protein concentration.

-

Protocol 3: Quantitative Phosphoproteomic Analysis of Dasatinib-Resistant Cells

This protocol outlines a workflow for identifying altered signaling pathways in Dasatinib-resistant cells.

Materials:

-

Parental (sensitive) and Dasatinib-resistant (DR) cells

-

Dasatinib

-

Lysis buffer (containing phosphatase and protease inhibitors)

-

Reagents for protein digestion (e.g., trypsin)

-

Phosphopeptide enrichment kit (e.g., TiO2 or Fe-IMAC)

-

LC-MS/MS system for proteomic analysis

Methodology:

-

Cell Culture and Treatment:

-

Culture both sensitive and DR cells. Treat with either DMSO (vehicle control) or Dasatinib for a specified time.

-

-

Protein Extraction and Digestion: